molecular formula C10H14ClFN2 B6260748 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride CAS No. 1137950-30-1

2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B6260748
CAS No.: 1137950-30-1
M. Wt: 216.68 g/mol
InChI Key: FVGXHLPORGIWDG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is crucial for developing new therapeutic agents. Among the most valuable of these are fluorinated pyridine and piperidine scaffolds, which are prevalent in a significant number of pharmaceuticals. researchgate.netrsc.org The introduction of fluorine into heterocyclic structures like pyridine can profoundly alter a molecule's physicochemical properties in ways that are highly advantageous for medicinal applications. nbinno.com Fluorine's high electronegativity can modify the electron distribution within the pyridine ring, influencing properties such as metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins. nbinno.comnih.govnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which can block metabolic oxidation at that site, thereby extending the half-life of a potential drug. nbinno.comnih.gov

Overview of Research Trajectories for Novel Chemical Entities within Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with statistical analyses showing that the majority of new chemical entities (NCEs) approved by the FDA contain heterocyclic fragments. frontiersin.orgmdpi.com Consequently, research into novel heterocyclic compounds is a primary focus in medicinal chemistry. researchtrends.net Current research trajectories are characterized by the development of innovative synthetic methodologies that permit rapid and efficient access to a wide variety of functionalized heterocycles. researchgate.net These advanced methods are critical for expanding the available drug-like chemical space and accelerating drug discovery programs. researchgate.net

A key trend involves the rational design and optimization of heterocyclic compounds through a deeper understanding of structure-activity relationships (SAR), often aided by computational tools. mdpi.com Researchers focus on creating libraries of diverse compounds for high-throughput screening to identify new bioactive agents. researchgate.net Furthermore, the strategic modification of known heterocyclic scaffolds to improve efficacy, selectivity, and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties is a common approach. frontiersin.org This includes the synthesis of fluorinated heterocycles, which has become a recurrent and successful strategy in medicinal chemistry, as evidenced by the increasing number of fluorinated heterocyclic drugs approved in recent years. researchgate.netmdpi.com

Rationale for Comprehensive Academic Investigation of 2-fluoro-5-(piperidin-4-yl)pyridine Hydrochloride

The chemical entity this compound is a compelling subject for comprehensive academic investigation due to its distinct molecular architecture, which combines the beneficial features of both fluorinated pyridines and piperidines. Its structure presents a valuable opportunity to explore fundamental aspects of medicinal chemistry and drug design.

The rationale for its detailed study can be broken down as follows:

Metabolic Stability: The robust C-F bond at a position susceptible to metabolic attack in analogous structures suggests that this compound may exhibit enhanced metabolic stability, a key attribute for any potential drug candidate. mdpi.com A thorough investigation would quantify this stability and elucidate its metabolic pathways.

Versatile Piperidine Moiety: The piperidine ring attached at the 5-position serves as a versatile synthetic handle. The secondary amine in the piperidine ring allows for the straightforward introduction of a wide variety of functional groups. This enables the creation of a library of derivatives to systematically probe structure-activity relationships and optimize properties like solubility, target affinity, and pharmacokinetic profiles. nbinno.com

Core Structural Fragment: This compound can be viewed as a core fragment or building block for the synthesis of more complex molecules. nih.gov Its preparation and characterization provide a foundational basis for its use in constructing novel chemical entities for screening against various therapeutic targets.

A comprehensive academic study of this compound would therefore contribute valuable knowledge to the field of heterocyclic chemistry. The detailed characterization of its chemical, physical, and pharmacological properties would establish a benchmark for this particular substitution pattern and could pave the way for its use as a precursor in the development of next-generation therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1137950-30-1

Molecular Formula

C10H14ClFN2

Molecular Weight

216.68 g/mol

IUPAC Name

2-fluoro-5-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C10H13FN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H

InChI Key

FVGXHLPORGIWDG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)F.Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Fluoro 5 Piperidin 4 Yl Pyridine Hydrochloride

Retrosynthetic Analysis and Key Disconnections for the 2-fluoro-5-(piperidin-4-yl)pyridine Core

A logical retrosynthetic analysis of the 2-fluoro-5-(piperidin-4-yl)pyridine core reveals two primary disconnection points. The most apparent disconnection is the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This suggests a cross-coupling reaction as a key forward synthetic step, linking a suitable piperidine derivative with a functionalized 2-fluoropyridine (B1216828).

A second strategic disconnection involves the piperidine ring itself, which can be viewed as a reduced form of a pyridine ring. This suggests an alternative pathway where a substituted 2,5'-bipyridine precursor is synthesized first, followed by a selective hydrogenation of one of the pyridine rings to yield the final piperidine moiety. Both of these retrosynthetic approaches offer viable pathways to the target molecule and are explored in the subsequent sections.

Synthesis of Key Intermediates: Fluoropyridine and Piperidine Building Blocks

The successful synthesis of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride is highly dependent on the efficient preparation of its constituent heterocyclic building blocks: a reactive 2-fluoropyridine precursor and a suitably protected piperidine derivative.

The preparation of 2-fluoro-5-halopyridines, such as 2-fluoro-5-bromopyridine or 2-fluoro-5-iodopyridine, is a critical first step in many synthetic routes. One common method to introduce the fluorine atom is through a diazotization reaction of an aminopyridine, followed by a Schiemann reaction or a related fluorination protocol. For instance, 2-amino-5-iodopyridine (B21400) can be converted to 2-fluoro-5-iodopyridine. chemicalbook.com

Another approach involves the direct fluorination of a pyridine ring, although this can sometimes lead to issues with regioselectivity. nih.gov A more controlled method is the nucleophilic aromatic substitution (SNAr) on a dihalopyridine. For example, reacting a 2,5-dihalopyridine with a fluoride (B91410) source can selectively replace one of the halogens. The reactivity of halopyridines in SNAr reactions is often enhanced by the electronegativity of fluorine, making fluoropyridines themselves reactive intermediates. nih.gov

Furthermore, functional group transformations on the pyridine ring can provide access to these precursors. For example, 2-fluoro-5-methylpyridine (B1304807) can be oxidized to 2-fluoro-5-pyridinecarboxylic acid, which can then be converted to other functional groups if needed. google.comgoogle.com

Starting MaterialReagentsProductReference
2-Amino-5-iodopyridineNaNO₂, HF/Pyridine2-Fluoro-5-iodopyridine chemicalbook.com
2-AminopyridineNitration, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis2-Amino-5-fluoropyridine researchgate.net
2-Fluoro-5-methylpyridineKMnO₄ or NaMnO₄2-Fluoro-5-pyridinecarboxylic acid google.comgoogle.com

The piperidine moiety is typically introduced as an N-protected precursor to prevent side reactions. The most common protecting group is the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions and can be easily removed.

The synthesis of N-Boc-4-hydroxypiperidine can be achieved by the reduction of N-Boc-4-piperidone. google.com The starting 4-piperidone (B1582916) hydrochloride hydrate (B1144303) can be neutralized and then protected with di-tert-butyl dicarbonate (B1257347) before reduction with a hydride reagent like sodium borohydride. google.com

Alternatively, reductive amination of N-Boc-piperidin-4-one with an appropriate amine can be employed to synthesize substituted piperidines. researchgate.net More complex piperidine precursors can be assembled through multi-step sequences, such as those involving Dieckmann condensation to form the piperidine ring. beilstein-journals.org

Starting MaterialKey StepsProductReference
Piperidine-4-carboxylic acidProtection (Boc), Conversion to β-keto esterMethyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates nih.gov
4-Piperidone hydrochloride hydrateNeutralization, N-protection (Boc), Reduction (NaBH₄)N-Boc-4-hydroxypiperidine google.com
Ethyl cyanoacetate (B8463686) and 1,2-dibromoethaneCyclopropane formation, Reduction, Michael addition, N-protection, Dieckmann cyclization, Decarboxylation, Reductive amination, N-protectionN-Boc-4-aminopiperidine derivative beilstein-journals.org

Carbon-Carbon Bond Formation Methodologies: Cross-Coupling Reactions

The crucial C-C bond formation between the fluoropyridine and piperidine moieties is often accomplished through modern cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds. nih.govresearchgate.net In the context of synthesizing 2-fluoro-5-(piperidin-4-yl)pyridine, this typically involves the reaction of a 2-fluoro-5-halopyridine with a piperidine-containing boronic acid or boronic ester. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.govresearchgate.netclaremont.edu

The scope of the Suzuki-Miyaura coupling is broad, tolerating a wide variety of functional groups on both coupling partners. nih.gov This allows for the late-stage introduction of the piperidine moiety, enhancing the modularity of the synthesis. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.net

An alternative to the cross-coupling strategy involves the initial formation of a 2-fluoro-5-(pyridin-4-yl)pyridine (B8536971) intermediate, which is then subjected to a selective hydrogenation of the second pyridine ring to form the desired piperidine. The hydrogenation of pyridines can be challenging due to the aromaticity of the ring and the potential for catalyst poisoning by the nitrogen atom. researchgate.netillinois.edu

However, recent advances have led to the development of effective catalytic systems for this transformation. Both heterogeneous and homogeneous catalysts have been employed. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) can be used, often under acidic conditions to protonate the pyridine nitrogen and facilitate reduction while minimizing hydrodefluorination. nih.govacs.org The use of a Brønsted acid has been shown to be crucial for achieving high conversion and selectivity. nih.govacs.org

Homogeneous catalysts, including iridium and rhodium complexes with chiral ligands, can offer high levels of stereoselectivity, which is important when chiral centers are present on the piperidine ring. researchgate.netnih.gov Metal-free hydrogenation using borane (B79455) catalysts has also been reported as a method for the stereoselective reduction of pyridines. acs.org

Catalyst SystemKey FeaturesReference
Pd(OH)₂/C with HClHeterogeneous, simple system for hydrogenation of fluorinated pyridines nih.govacs.org
Rhodium-catalyzed dearomatization–hydrogenationOne-pot, highly diastereoselective formation of all-cis-(multi)fluorinated piperidines nih.gov
Iridium dinuclear complexesHomogeneous, asymmetric hydrogenation of pyridinium (B92312) salts researchgate.net
Borane catalystsMetal-free, highly stereoselective hydrogenation acs.org

Stereoselective Pyridine Hydrogenation Strategies to Form Piperidine Moiety

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

A powerful one-pot strategy for the synthesis of all-cis-(multi)fluorinated piperidines involves a rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govnih.gov This method addresses the challenges of catalyst poisoning by Lewis-basic heterocycles and potential hydrodefluorination that can occur during the hydrogenation of fluoropyridines. springernature.com The process begins with the dearomatization of the fluoropyridine ring, which facilitates the subsequent complete saturation through hydrogenation. nih.govnih.gov

The reaction typically employs a rhodium complex as a catalyst, with additives such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) being noted in the dearomatization of pyridine. nih.govspringernature.com This approach has been shown to be highly diastereoselective, yielding a variety of all-cis-(multi)fluorinated piperidines. springernature.com The resulting fluorinated piperidines can then be utilized in the synthesis of more complex molecules. nih.gov The choice of the rhodium catalyst and reaction conditions, including solvent and concentration, is crucial for optimizing the yield and selectivity of the desired product. nih.gov

Catalyst SystemAdditiveSolventTemperature (°C)Key Features
[Rh(COD)Cl]₂HBpinTHF25Good yield and chemoselectivity. nih.gov
Rh–CAAC complexHBpinTHFRoom TempOptimized conditions, highly diastereoselective. nih.govspringernature.com
Palladium-Catalyzed Hydrogenation Approaches

Palladium-catalyzed hydrogenation presents another viable route to access fluorinated piperidines from their corresponding fluoropyridine precursors. acs.org This method is valued for its robustness and simplicity, allowing for the transformation of readily available starting materials into valuable fluorinated piperidine products. acs.org The process involves the reduction of the fluoropyridine ring using hydrogen gas in the presence of a palladium catalyst.

To overcome the challenge of purifying volatile, unprotected fluorinated piperidines, an in-situ trapping with protecting groups is often employed. acs.org This methodology has been successfully applied to the gram-scale synthesis of fluorinated piperidines with good yields and excellent diastereoselectivity. acs.org

CatalystProtecting Group (in-situ)Key Features
PalladiumBenzyloxycarbonyl (Cbz)High yield of isolated product. acs.org
PalladiumFluorenylmethyloxycarbonyl (Fmoc)Good yield and excellent diastereoselectivity. acs.org
Asymmetric Hydrogenation Techniques for Chiral Piperidines

The synthesis of enantiomerically enriched chiral piperidines through asymmetric hydrogenation is a significant area of research, though it presents considerable challenges, particularly with fluoropyridine substrates. A primary obstacle is the risk of hydrodefluorination reactions. dicp.ac.cn Despite these difficulties, several strategies have been developed.

One approach involves the use of chiral auxiliaries. For instance, an oxazolidine-substituted pyridine can be hydrogenated under acidic conditions to yield the corresponding piperidine in a diastereoselective manner. acs.orgresearchgate.net Subsequent cleavage of the auxiliary and reduction of the imine intermediate can provide the enantioenriched piperidine. acs.org

Another strategy focuses on the asymmetric hydrogenation of pyridinium salts, which are activated forms of pyridines. researchgate.net This method can overcome some of the limitations of traditional multistep syntheses and has been shown to be tolerant of various functional groups, including fluorine. dicp.ac.cn Chiral iridium and rhodium complexes are often employed as catalysts in these transformations. researchgate.net The development of catalysts capable of asymmetrically hydrogenating common fluoropyridines without causing hydrodefluorination remains an active area of investigation. dicp.ac.cn

Functional Group Interconversions and Deprotection Strategies for this compound

In the synthesis of this compound, functional group interconversions and deprotection strategies are critical steps that follow the construction of the core piperidine ring. Due to the volatility of the unprotected fluorinated piperidine product, it is often necessary to trap it in situ with a protecting group immediately following the hydrogenation step. acs.org

Commonly used protecting groups include benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc). acs.org The choice of protecting group can influence the ease of purification and the conditions required for its subsequent removal. The final step in the synthesis of the target hydrochloride salt involves the deprotection of the piperidine nitrogen. This is typically achieved under acidic conditions, which simultaneously removes the protecting group and forms the desired hydrochloride salt. For example, a Cbz-protected piperidine can be deprotected using hydrogenolysis, while an Fmoc group is typically removed under basic conditions, followed by treatment with hydrochloric acid to furnish the final product.

Scalable and Sustainable Synthetic Approaches for this compound

The development of scalable and sustainable synthetic routes is a key consideration in the production of pharmaceutical intermediates like this compound. This involves the application of green chemistry principles and the use of highly efficient catalytic methodologies.

Green Chemistry Principles in Fluoropyridine and Piperidine Synthesis

Applying green chemistry principles to the synthesis of fluoropyridines and piperidines aims to reduce the environmental impact of the manufacturing process. unibo.it This includes the use of less hazardous solvents, minimizing waste generation, and improving energy efficiency. nih.gov For instance, developing syntheses in water or other environmentally benign solvents is a key goal. nih.gov While many current methods for fluoropyridine hydrogenation still rely on traditional organic solvents, the broader push towards greener synthesis in the pharmaceutical industry is driving research into more sustainable alternatives. unibo.it The selection of starting materials from renewable feedstocks, where possible, also contributes to a more sustainable process. nih.gov

Catalytic Methodologies for Improved Efficiency

The use of catalytic methodologies is central to improving the efficiency of synthesizing this compound. springernature.comdicp.ac.cnresearchgate.net Catalytic hydrogenations, whether using rhodium or palladium, offer significant advantages over stoichiometric reagents in terms of atom economy and waste reduction. nih.govacs.org

Computational and Theoretical Chemistry Investigations of 2 Fluoro 5 Piperidin 4 Yl Pyridine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride. These calculations provide a detailed picture of the electron distribution and related molecular properties. Methodologies such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for such investigations. researchgate.netnih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govbiointerfaceresearch.com For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the one associated with the hydrochloride and the piperidine (B6355638) nitrogen, signifying regions for nucleophilic interaction. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties

Property Calculated Value Significance
HOMO Energy -6.8 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.6 eV Indicator of chemical reactivity and stability.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes of the Chemical Compound

The conformational flexibility of this compound is primarily centered around the piperidine ring and the orientation of the 2-fluoropyridyl substituent. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net However, the substituent at the 4-position can exist in either an axial or an equatorial position.

Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods can systematically rotate bonds and calculate the potential energy of each resulting geometry, generating a potential energy surface. For 4-substituted piperidines, the preference for the axial or equatorial position is influenced by steric hindrance and electronic interactions. nih.gov In the case of the hydrochloride salt, electrostatic interactions between the protonated piperidine nitrogen and the polar 2-fluoropyridyl moiety can significantly influence the conformational equilibrium, potentially stabilizing a conformer that might be less favored in the free base. nih.gov Studies on related fluorinated piperidines have shown that fluorine can favor an axial orientation due to hyperconjugation and electrostatic effects, though this can be overridden by other steric demands. researchgate.netresearchgate.net

Table 2: Hypothetical Relative Energies of Conformers

Conformer Substituent Position Relative Energy (kcal/mol) Population (%)
1 Equatorial 0.00 75.3

Note: The data in this table is illustrative, representing a hypothetical energy difference between equatorial and axial conformers at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its motion, conformational changes, and interactions with its environment, particularly with solvent molecules. mdpi.com In an MD simulation, the molecule is placed in a simulated box, often filled with explicit solvent molecules like water, and the system is allowed to evolve over time according to the principles of classical mechanics.

These simulations can reveal how the solvent organizes around the solute molecule. For the hydrochloride form, strong hydrogen bonds would be expected between water molecules and the protonated piperidine nitrogen (N-H+), as well as with the pyridine nitrogen and the fluorine atom. mdpi.com The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell structure. MD simulations are also invaluable for observing conformational transitions, such as the interconversion between axial and equatorial forms of the piperidine ring, and determining the timescale of these events. biointerfaceresearch.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The accuracy of predicted NMR shifts is highly dependent on the quality of the computational method and the choice of the molecular geometry. nih.govmdpi.com Often, calculations are performed on several low-energy conformers, and the resulting shifts are averaged based on their predicted Boltzmann populations to provide a final predicted spectrum. mdpi.com Comparing these predicted shifts with experimental data can serve as a powerful tool for structure verification and conformational analysis. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyridine and piperidine rings, with the fluorine substitution influencing the shifts of nearby nuclei. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Shift (ppm) Experimental Shift (ppm)
Pyridine C2 (with F) 163.5 164.2
Pyridine C3 110.8 111.5
Pyridine C4 140.1 140.9
Pyridine C5 135.2 136.0
Pyridine C6 148.9 149.7
Piperidine C4 34.5 35.1
Piperidine C3, C5 31.8 32.5

Note: The data in this table is for illustrative purposes to show the typical correlation between predicted and experimental values.

Hypothetical Ligand-Protein Docking Simulations for Elucidating Potential Binding Modes (Strictly Theoretical/Computational)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for hypothesizing how a molecule might interact with a biological target. For this compound, hypothetical docking studies could be performed against various protein targets to explore potential binding modes.

The docking process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. biointerfaceresearch.com A successful docking simulation would identify a low-energy binding pose where the ligand makes favorable interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—with the protein's amino acid residues. nih.govnih.gov For this compound, the protonated piperidine nitrogen could form a key salt bridge with an acidic residue (e.g., aspartate or glutamate), while the pyridine ring could engage in π-π stacking or other hydrophobic interactions. The fluorine atom might form specific halogen bonds or other electrostatic interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-Chemical Predictions

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govnih.gov These models are developed by calculating a set of numerical descriptors for a series of molecules and then using statistical methods, like multiple linear regression, to find a quantitative relationship between these descriptors and an experimentally measured property. researchgate.netkashanu.ac.ir

For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or partition coefficient. The first step involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, or quantum-chemical. By establishing a robust correlation for a set of related pyridine and piperidine derivatives, the model could then be used to predict the properties of the target compound without the need for experimental measurement. nih.govnih.gov

Analytical Methodologies for Research and Development of 2 Fluoro 5 Piperidin 4 Yl Pyridine Hydrochloride

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride, its primary application is the profiling of volatile impurities, particularly residual solvents remaining from the synthesis and purification processes. Due to the low volatility of the hydrochloride salt itself, a headspace sampling technique (Headspace GC-MS) is typically employed.

In this method, a sample of the solid compound is placed in a sealed vial and heated. This causes any residual volatile solvents to partition into the gas phase (the "headspace") above the solid. A sample of this gas is then injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of each solvent by comparison to a spectral library. Quantification is achieved by comparing the peak area of a specific solvent to that of a standard of known concentration.

Table 2: Potential Residual Solvents Analyzed by Headspace GC-MS
SolventPotential Use in Synthesis
Ethanol Reaction solvent, recrystallization
Toluene Reaction solvent
Dichloromethane Extraction, reaction solvent
Ethyl Acetate Extraction, chromatography
Isopropanol Recrystallization

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the purity or concentration of a substance without the need for a reference standard of the analyte itself. bruker.comfrontiersin.org The principle of qNMR lies in the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. globalresearchonline.net

To perform a qNMR assay for this compound, a precisely weighed amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) along with a precisely weighed amount of a high-purity, certified internal standard. frontiersin.org The standard must have signals in the ¹H NMR spectrum that are well-resolved from the analyte's signals. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay.

The purity of the analyte is calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard. The calculation takes into account the molar masses of both the analyte and the standard, their weighed masses, and the number of protons represented by each integrated signal. qNMR is highly valued for its accuracy and for providing a result that is traceable to the International System of Units (SI). bruker.com

Table 3: Example Parameters for a ¹H qNMR Purity Assay
ParameterSpecification
Spectrometer 400 MHz or higher
Internal Standard Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Analyte Signal Isolated aromatic proton signal on the pyridine (B92270) ring
Standard Signal Singlet from maleic acid or TCNB
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton
Pulse Angle 90°

Titrimetric Methods for Hydrochloride Content Determination

Titrimetric methods are classical chemical analysis techniques used to determine the concentration of a substance. For this compound, titration is an effective way to determine the hydrochloride (chloride ion) content. Argentometric titration is a common and reliable method for this purpose. wikipedia.org

The Mohr method is a type of argentometric titration used to quantify chloride ions. ankara.edu.truobabylon.edu.iq A known mass of the sample is dissolved in water, and a small amount of potassium chromate (B82759) solution is added as an indicator. uobabylon.edu.iq The solution is then titrated with a standardized solution of silver nitrate (B79036). The silver ions (Ag⁺) from the titrant react with the chloride ions (Cl⁻) in the sample to form a white precipitate of silver chloride (AgCl). wikipedia.org

Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

Once all the chloride ions have been precipitated, the first excess drop of silver nitrate solution reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint of the titration. ankara.edu.tr

Endpoint Reaction: 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s)

By knowing the volume and concentration of the silver nitrate solution used to reach the endpoint, the amount of chloride in the original sample can be accurately calculated. This allows for the verification of the 1:1 stoichiometry between the parent amine and hydrochloric acid in the salt.

Table 4: Summary of Argentometric Titration (Mohr Method)
ParameterSpecification
Titrant Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M)
Analyte Chloride ion (Cl⁻) from the dissolved sample
Indicator Potassium Chromate (K₂CrO₄) solution
Solvent Water
Endpoint First appearance of a permanent reddish-brown precipitate
pH Condition Neutral to slightly alkaline (pH 7-10) uobabylon.edu.iq

Table of Compounds

Compound NameRole in Analysis
This compoundAnalyte
AcetonitrileHPLC Mobile Phase
DichloromethanePotential Residual Solvent
Dimethyl Sulfoxide-d₆ (DMSO-d₆)NMR Solvent
EthanolPotential Residual Solvent
Ethyl AcetatePotential Residual Solvent
Formic AcidHPLC Mobile Phase Additive
IsopropanolPotential Residual Solvent
Maleic acidqNMR Internal Standard
MethanolHPLC Mobile Phase
Potassium ChromateTitration Indicator
Silver NitrateTitrant
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)qNMR Internal Standard
ToluenePotential Residual Solvent
Trifluoroacetic AcidHPLC Mobile Phase Additive
WaterHPLC Mobile Phase, Titration Solvent

Future Directions and Emerging Research Avenues for 2 Fluoro 5 Piperidin 4 Yl Pyridine Hydrochloride

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, or Stereoselectivity

One area of development involves the application of novel catalytic systems. For instance, the use of surface single-atom alloy catalysts, such as ruthenium-cobalt nanoparticles, has shown promise in the sustainable production of piperidines from biomass-derived furfural (B47365) in a one-pot amination process. nih.gov Adapting such catalytic systems could provide more environmentally benign routes to the piperidine (B6355638) core of the target molecule.

Furthermore, enhancing the efficiency of coupling reactions is a key objective. Traditional cross-coupling methods for constructing the C-C bond between the pyridine (B92270) and piperidine rings could be optimized. For example, Suzuki-Miyaura coupling reactions, which utilize boronic acids as reagents, are common for creating C-C bonds with pyridine rings. nih.gov Research into more active and stable palladium catalysts or the use of alternative coupling partners could lead to higher yields and milder reaction conditions.

Strategies to improve atom economy might involve C-H activation, which avoids the need for pre-functionalized starting materials. Research has demonstrated C-H activation processes for coupling acetylaminothiazole with a bromopyridine core, a strategy that could be explored for synthesizing derivatives of 2-fluoro-5-(piperidin-4-yl)pyridine. mdpi.com

Synthetic StrategyPotential AdvantageRelevant Precedent/Concept
Biomass-derived FeedstocksSustainability, Reduced reliance on fossil fuelsSynthesis of piperidines from furfural using Ru1CoNP catalysts. nih.gov
Advanced CatalysisHigher yields, Milder reaction conditionsUse of Pd(PPh3)4 in Suzuki-type coupling for fluoropyridine synthesis. nih.gov
C-H ActivationImproved atom economy, Reduced synthetic stepsPalladium-catalyzed C-H activation for coupling heterocycles. mdpi.com
Flow ChemistryImproved safety, Scalability, Precise controlGeneral application in multi-step synthesis for enhanced efficiency and yield.

Advanced Computational Modeling for Structure-Function Prediction and De Novo Design

Computational chemistry offers powerful tools to predict the properties of molecules and to guide the design of new ones with desired functions. For 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride, advanced computational modeling can accelerate the discovery of new derivatives with enhanced biological activity.

Density Functional Theory (DFT) can be employed to investigate the electronic properties and geometric parameters of the molecule. researchgate.net Such studies can compute frontier molecular orbitals (HOMO-LUMO) to understand charge transfer within the molecule and predict its reactivity. researchgate.netnih.gov This information is crucial for designing analogs with altered electronic profiles that might lead to improved interactions with biological targets.

Structure-activity relationship (SAR) studies can be significantly enhanced through computational approaches. By modeling the interactions of a library of virtual derivatives with a known or hypothesized biological target, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This approach has been successfully used to design pyridine variants with high cytotoxicity against glioblastoma. nih.gov For this compound, this could involve modeling its binding to G-protein coupled receptors or ion channels, given the prevalence of the piperidine moiety in CNS-active compounds. smolecule.com

De novo design algorithms can take this a step further by generating entirely new molecular structures optimized for a specific biological target. Using the 2-fluoro-5-(piperidin-4-yl)pyridine scaffold as a starting point, these algorithms could suggest novel substitutions on either the pyridine or piperidine ring to maximize desired interactions and pharmacokinetic properties.

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT)Calculation of electronic structure, HOMO-LUMO energies, molecular electrostatic potential.Prediction of reactivity, stability, and sites for metabolic transformation. researchgate.net
Molecular DockingSimulation of binding between the compound and a biological target (e.g., receptor, enzyme).Prediction of binding affinity and mode, guiding SAR studies.
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling to correlate chemical structure with biological activity.Development of predictive models to screen virtual libraries of analogs.
De Novo DesignAlgorithmic generation of novel molecular structures based on a target's binding site.Identification of novel derivatives with potentially superior activity or properties.

Exploration of New Biological Targets and Pathways through Unbiased In Vitro Discovery Screens

While the existing biological activities of this compound may be known, its full therapeutic potential may be untapped. Unbiased in vitro discovery screens offer a systematic approach to identify novel biological targets and pathways modulated by the compound.

High-throughput screening (HTS) against large panels of receptors, enzymes, and ion channels can quickly identify unexpected interactions. Given that similar heterocyclic structures are known to interact with central nervous system targets, screening against a panel of CNS-related proteins, including serotonin (B10506) and dopamine (B1211576) receptors, would be a logical starting point. smolecule.com Furthermore, the structural similarity to agonists of G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, suggests that screening against a panel of metabolic targets could also be fruitful. nih.gov

Phenotypic screening, where the compound is tested for its effects on cell behavior (e.g., proliferation, differentiation, apoptosis) without a preconceived target, is another powerful discovery tool. This approach can uncover novel mechanisms of action and therapeutic applications. For example, if the compound shows anti-proliferative effects in a cancer cell line screen, subsequent target deconvolution studies can be performed to identify the molecular target responsible for the effect.

Application as a Chemical Probe or Tool Compound in Unexplored Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. With its defined structure, this compound could be developed into a valuable tool compound for exploring biological processes, provided it demonstrates high affinity and selectivity for a specific target.

To serve as a chemical probe, the parent compound might be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to allow for visualization or affinity purification of its biological target. The development of fluorescent ligands based on an indole-piperidine scaffold to probe sigma receptors serves as an excellent example of this strategy. acs.org A similar approach could be applied by functionalizing the piperidine nitrogen or an available position on the pyridine ring of this compound.

Once a selective interaction with a biological target is confirmed, the compound can be used to investigate the target's role in cellular signaling pathways and disease models. For example, if it is found to be a selective inhibitor of a particular kinase, it could be used to study the downstream consequences of that kinase's inhibition in various cell types.

Strategies for Isotope Labeling of this compound for Advanced Research Applications

Isotope labeling involves replacing one or more atoms of a molecule with their isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). This technique is indispensable for a variety of advanced research applications, including metabolic studies, pharmacokinetic analysis, and in vivo imaging.

Recent advances in synthetic chemistry provide innovative strategies for labeling pyridine-containing molecules. A nitrogen isotope exchange (NIE) reaction based on a Zincke activation strategy has been developed to access ¹⁵N-labeled pyridines. nih.gov This method could potentially be applied to this compound to introduce a ¹⁵N label into the pyridine ring, which would be valuable for NMR-based structural and binding studies.

Carbon-13 (¹³C) labeling can be used in metabolic tracer studies to follow the fate of the molecule within a biological system. nih.gov The synthesis could be adapted to incorporate ¹³C-labeled precursors at specific positions. For instance, a ¹³C-labeled building block for either the pyridine or piperidine ring could be used in the synthesis. Furthermore, methods for nitrogen-to-carbon exchange could potentially be explored to convert the pyridine nitrogen into a ¹³C-labeled carbon in a related phenyl derivative. nih.gov

Deuterium (²H) labeling, often used in pharmacokinetic studies to investigate the "kinetic isotope effect," can slow down metabolism at the site of deuteration, potentially improving a drug's metabolic profile. Specific C-H bonds on the piperidine or pyridine ring could be targeted for deuteration.

IsotopeLabeling StrategyPotential Research Application
¹⁵NNitrogen Isotope Exchange via Zincke activation. nih.govNMR spectroscopy to study protein-ligand interactions and conformational changes.
¹³CIncorporation of ¹³C-labeled synthetic precursors.Metabolic fate analysis using mass spectrometry; mechanistic studies. nih.gov
²H (Deuterium)Use of deuterated reagents or H/D exchange reactions.Investigating metabolic stability and pharmacokinetic profiles (kinetic isotope effect).
¹⁸FLate-stage fluorination with ¹⁸F-fluoride.Development of a radiotracer for Positron Emission Tomography (PET) imaging to visualize target distribution in vivo.

Q & A

Q. How can the synthesis of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride be optimized for higher yield and purity?

  • Methodological Answer: Optimization involves adjusting reaction parameters such as solvent choice (e.g., dichloromethane or DMF), temperature control (25–80°C), and stoichiometric ratios of reagents. For example, using a base like potassium carbonate in DMF can enhance nucleophilic substitution efficiency . Post-synthesis purification via column chromatography (e.g., silica gel, eluent: methanol/dichloromethane) and recrystallization in ethanol improves purity (>99%) . Monitoring reaction progress with TLC or HPLC ensures intermediate quality.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, with pyridine ring protons appearing as distinct signals (δ 7.5–8.5 ppm) and piperidine protons as multiplet signals (δ 1.5–3.0 ppm) .
  • Mass Spectrometry: High-resolution LC-MS or ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 229.1 for the free base) .
  • Elemental Analysis: Ensures correct stoichiometry of C, H, N, and Cl .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer: The compound is highly soluble in polar solvents (water, methanol) due to its hydrochloride salt form but shows limited solubility in non-polar solvents (hexane). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) reveals no significant decomposition when stored in airtight containers at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
  • Standardize buffer systems (e.g., PBS at pH 7.4) and solvent concentrations (<1% DMSO) to minimize interference .
  • Validate target engagement using orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional activity) .
  • Cross-reference with structural analogs (e.g., 4-(piperidin-4-yl)pyridine derivatives) to identify substituent-specific effects .

Q. What strategies mitigate instability of the compound in aqueous solutions during long-term experiments?

  • Methodological Answer:
  • Use lyophilized powder reconstituted immediately before experiments.
  • Add stabilizers like 0.1% ascorbic acid to prevent oxidation .
  • Conduct stability-indicating HPLC analyses under stress conditions (e.g., UV exposure, elevated temperature) to identify degradation pathways .

Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?

  • Methodological Answer:
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes of the piperidine-pyridine core to target receptors (e.g., GPCRs) .
  • Use QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity .
  • Validate predictions with synthetic analogs and in vitro assays .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for weighing and synthesis steps to prevent inhalation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.